

# Application Note: A Versatile Approach to CFTR Modulator Analogs via Amidine Intermediates

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## Compound of Interest

Compound Name:	2-Methoxy-2-methylpropanimidamide hydrochloride
CAS No.:	619329-28-1
Cat. No.:	B1433701

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## Introduction: The Role of CFTR Modulators and the Potential of Amidine Scaffolds

Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an anion channel critical for maintaining ion and fluid homeostasis across epithelial surfaces.[1] The advent of CFTR modulators—small molecules that correct the underlying protein defect—has revolutionized CF treatment.[2] Current therapies, such as the combination of elexacaftor, tezacaftor, and ivacaftor, have significantly improved the quality of life for many individuals with CF.[3] The core structures of many approved CFTR modulators, including ivacaftor and tezacaftor, feature amide bonds that are crucial for their biological activity.[2]

In medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a powerful tool for optimizing drug properties.[4] Amidines, characterized by a  $-C(=NH)-NH_2$  functional group, are recognized as valuable bioisosteres of amides.[4] Their unique electronic and steric properties, including their basicity and ability to participate in hydrogen bonding, can

lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property.<sup>[4]</sup> This application note presents a conceptual framework and detailed protocols for the synthesis of CFTR modulator analogs by incorporating an amidine moiety as a bioisosteric replacement for the amide linkage, a novel approach that could lead to the discovery of next-generation CFTR therapeutics.

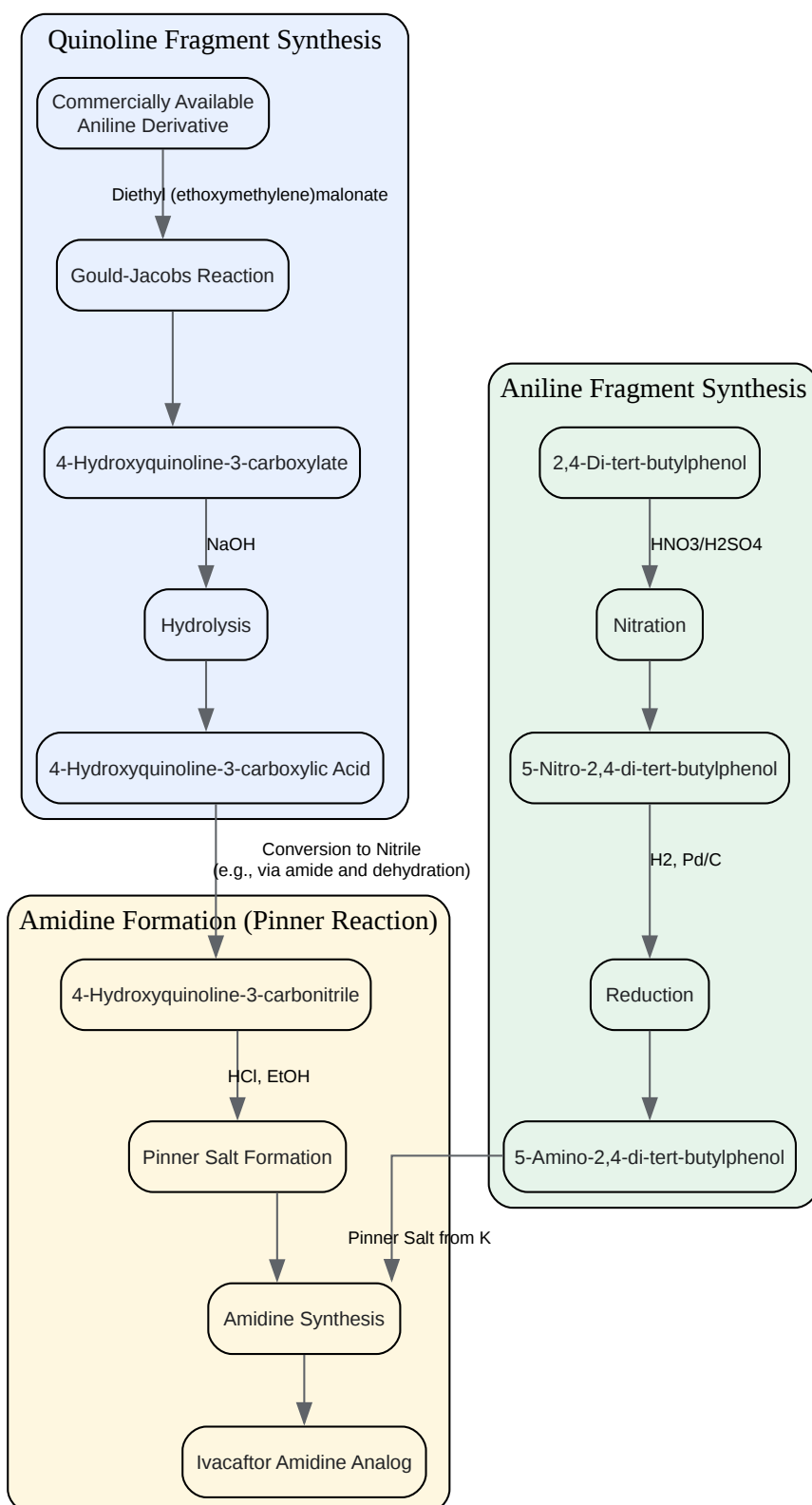
## Rationale for Amidine Bioisosterism in CFTR Modulators

The amide bond in drugs like Ivacaftor and Tezacaftor plays a critical role in their interaction with the CFTR protein. However, amides can be susceptible to enzymatic cleavage, potentially limiting their metabolic stability. Amidines, being more basic than amides, can form stronger ionic interactions with negatively charged residues in the target protein, potentially enhancing binding affinity and efficacy. Furthermore, the introduction of an amidine group can alter the physicochemical properties of the molecule, such as solubility and membrane permeability, which are key factors in drug development. This application note will focus on a proposed synthesis of an analog of Ivacaftor, where the central amide bond is replaced by an amidine.

## Proposed Synthetic Strategy: A Convergent Approach to an Ivacaftor Amidine Analog

The proposed synthesis of an Ivacaftor amidine analog follows a convergent strategy, wherein the quinoline and aniline fragments are synthesized separately and then coupled in the final step. The key transformation is the formation of the amidine bridge, which can be achieved through several established methods. Here, we will detail a protocol based on the Pinner reaction, a classic and reliable method for amidine synthesis from nitriles and amines.<sup>[5][6]</sup>

## Diagram of the Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for an Ivacaftor amidine analog.

## Experimental Protocols

### Protocol 1: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid (Quinoline Fragment)

This protocol is adapted from established procedures for the synthesis of the quinoline core of Ivacaftor.

#### Materials:

- Substituted aniline (e.g., 2-amino-5-chlorobenzoic acid)
- Diethyl (ethoxymethylene)malonate
- Diphenyl ether
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethanol

#### Procedure:

- Gould-Jacobs Reaction: A mixture of the substituted aniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated at 120-130 °C for 2 hours.
- The reaction mixture is then added dropwise to preheated diphenyl ether at 250 °C and stirred for 30 minutes.
- After cooling, the solid product is collected by filtration, washed with hexane, and dried to yield the corresponding 4-hydroxyquinoline-3-carboxylate.
- Hydrolysis: The ester (1.0 eq) is suspended in a 10% aqueous solution of NaOH and refluxed for 2 hours.
- The mixture is cooled, and the pH is adjusted to 2-3 with concentrated HCl to precipitate the carboxylic acid.

- The solid is collected by filtration, washed with water, and dried to afford 4-hydroxyquinoline-3-carboxylic acid.

## Protocol 2: Synthesis of 5-Amino-2,4-di-tert-butylphenol (Aniline Fragment)

This protocol is based on standard aromatic functional group transformations.

Materials:

- 2,4-Di-tert-butylphenol
- Nitric acid (HNO<sub>3</sub>)
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Palladium on carbon (Pd/C)
- Hydrogen gas (H<sub>2</sub>)
- Methanol

Procedure:

- Nitration: To a solution of 2,4-di-tert-butylphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, a mixture of nitric acid and sulfuric acid is added dropwise.
- The reaction is stirred at 0 °C for 1 hour and then poured into ice water.
- The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to yield 5-nitro-2,4-di-tert-butylphenol.
- Reduction: The nitro compound (1.0 eq) is dissolved in methanol, and Pd/C (10 mol%) is added.
- The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

- The catalyst is removed by filtration, and the solvent is evaporated to give 5-amino-2,4-di-tert-butylphenol.

## Protocol 3: Synthesis of Ivacaftor Amidine Analog via Pinner Reaction

This protocol outlines the key amidine formation step.

Materials:

- 4-Hydroxyquinoline-3-carboxylic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Ammonia (NH<sub>3</sub>)
- Trifluoroacetic anhydride (TFAA)
- Ethanol (anhydrous)
- Hydrogen chloride (gas)
- 5-Amino-2,4-di-tert-butylphenol
- Triethylamine

Procedure:

- Conversion of Carboxylic Acid to Nitrile:
  - The 4-hydroxyquinoline-3-carboxylic acid (1.0 eq) is converted to the corresponding acid chloride using thionyl chloride.
  - The acid chloride is then reacted with ammonia to form the primary amide.
  - The amide is dehydrated using a reagent such as trifluoroacetic anhydride to yield 4-hydroxyquinoline-3-carbonitrile.

- Pinner Salt Formation:
  - Anhydrous ethanol is saturated with dry hydrogen chloride gas at 0 °C.
  - The 4-hydroxyquinoline-3-carbonitrile (1.0 eq) is added to this solution, and the mixture is stirred at room temperature for 24 hours.
  - The resulting Pinner salt (an ethyl imidate hydrochloride) precipitates and is collected by filtration under anhydrous conditions.
- Amidine Synthesis:
  - The Pinner salt (1.0 eq) is suspended in a suitable solvent (e.g., dichloromethane).
  - 5-Amino-2,4-di-tert-butylphenol (1.0 eq) and triethylamine (2.2 eq) are added, and the mixture is stirred at room temperature for 48 hours.
  - The reaction mixture is washed with water and brine, dried over sodium sulfate, and concentrated.
  - The crude product is purified by column chromatography to yield the Ivacaftor amidine analog.

## Data Presentation: Expected vs. Actual Yields and Purity

The following table provides a hypothetical comparison of expected and achievable yields for the key steps in the synthesis. Actual yields will vary depending on reaction scale and optimization.

Step	Intermediate/Product	Expected Yield (%)	Purity (by HPLC, %)
Protocol 1			
Gould-Jacobs Reaction	4-Hydroxyquinoline-3-carboxylate	75-85	>95
Hydrolysis	4-Hydroxyquinoline-3-carboxylic Acid	90-98	>98
Protocol 2			
Nitration	5-Nitro-2,4-di-tert-butylphenol	60-70	>95
Reduction	5-Amino-2,4-di-tert-butylphenol	85-95	>98
Protocol 3			
Conversion to Nitrile	4-Hydroxyquinoline-3-carbonitrile	70-80	>97
Pinner Reaction & Amidine Formation	Ivacaftor Amidine Analog	40-60	>98

## Conclusion and Future Directions

This application note details a conceptual yet scientifically grounded approach for the synthesis of CFTR modulator analogs utilizing amidine intermediates. The provided protocols offer a starting point for researchers to explore this novel chemical space. The successful synthesis and subsequent biological evaluation of these amidine-containing analogs could provide valuable insights into the structure-activity relationships of CFTR modulators and potentially lead to the development of new therapeutic agents with improved pharmacological profiles. Further work will focus on optimizing the reaction conditions and exploring alternative amidine synthesis methods, such as metal-catalyzed amination of nitriles, to broaden the scope and efficiency of this synthetic strategy.

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